Venlafaxine Impurity E HCl
Overview
Description
Venlafaxine Impurity E Hydrochloride is a chemical compound associated with the pharmaceutical drug Venlafaxine Hydrochloride. Venlafaxine Hydrochloride is primarily used as an antidepressant and functions as a Serotonin and Noradrenaline Reuptake Inhibitor (SNRI). Impurities in pharmaceutical compounds are critical to identify and control to ensure the safety and efficacy of the drug. Venlafaxine Impurity E Hydrochloride is one such impurity that is monitored during the production and quality control of Venlafaxine Hydrochloride .
Mechanism of Action
Target of Action
The primary targets of 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane;hydrochloride, also known as Venlafaxine Impurity E HCl, are the neurotransmitters serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation .
Mode of Action
This compound potently and selectively inhibits the reuptake of both serotonin and norepinephrine at the presynaptic terminal . This inhibition results in an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and leading to improved mood .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the serotonin and norepinephrine reuptake processes . By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, thereby potentiating their activity . The downstream effects of this potentiation include mood elevation and alleviation of depressive symptoms .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the potentiation of serotonin and norepinephrine activity . This potentiation results in mood elevation and the alleviation of depressive symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the environment can interfere with the analysis of this compound . Moreover, the compound should be stored in an airtight container, protected from light and moisture
Biochemical Analysis
Biochemical Properties
Venlafaxine Impurity E HCl plays a role in biochemical reactions by interacting with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in the metabolism of venlafaxine. The interaction with CYP2D6 can influence the metabolic rate and the formation of active metabolites. Additionally, this compound may interact with neurotransmitter transporters, affecting the reuptake of serotonin and norepinephrine, similar to venlafaxine .
Cellular Effects
This compound affects various cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of serotonin and norepinephrine transporters. This modulation can lead to changes in neurotransmitter levels, impacting gene expression and cellular metabolism. In neuronal cells, this compound may alter synaptic transmission and plasticity, potentially affecting mood regulation and cognitive functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with neurotransmitter transporters and cytochrome P450 enzymes. By inhibiting the reuptake of serotonin and norepinephrine, it increases the availability of these neurotransmitters in the synaptic cleft, enhancing their signaling. Additionally, the interaction with CYP2D6 can lead to enzyme inhibition or activation, affecting the metabolic pathways of venlafaxine and its impurities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro studies has shown potential alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have shown that high doses of this compound can cause neurotoxicity, hepatotoxicity, and alterations in behavior. It is essential to determine the threshold levels to avoid toxic effects while ensuring therapeutic efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways primarily mediated by cytochrome P450 enzymes. The compound undergoes biotransformation to form various metabolites, including O-desmethylvenlafaxine. The interaction with CYP2D6 plays a significant role in its metabolism, affecting the overall pharmacokinetic profile of venlafaxine and its impurities. The metabolic pathways can influence the compound’s efficacy and safety .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is critical for its pharmacological effects, as it needs to reach specific target sites to exert its action. Studies have shown that this compound can cross the blood-brain barrier, affecting central nervous system functions .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. In neuronal cells, this compound may localize to synaptic vesicles, influencing neurotransmitter release and synaptic plasticity. Understanding its subcellular localization is essential for elucidating its precise mechanism of action .
Preparation Methods
The preparation of Venlafaxine Impurity E Hydrochloride involves several synthetic routes and reaction conditions. One common method includes the use of ammonium dihydrogen phosphate in water, adjusted to a specific pH using phosphoric acid. The flow rate and detection methods are carefully controlled to ensure the purity and consistency of the compound . Industrial production methods often involve high-performance liquid chromatography (HPLC) to separate and identify impurities in Venlafaxine Hydrochloride .
Chemical Reactions Analysis
Venlafaxine Impurity E Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphate buffers and acetonitrile. The major products formed from these reactions are typically analyzed using chromatographic techniques such as HPLC and gas chromatography (GC) . The compound also reacts with chlorides, which is a standard test for its identification .
Scientific Research Applications
Venlafaxine Impurity E Hydrochloride has several scientific research applications. It is used in pharmaceutical research to develop and validate analytical methods for detecting impurities in Venlafaxine Hydrochloride. This compound is also utilized in product development, quality control, and stability studies. Additionally, it plays a role in the identification of unknown impurities and the assessment of their genotoxic potential . In the field of chemistry, it is used to study the crystallization and purity of pharmaceutical substances .
Comparison with Similar Compounds
Venlafaxine Impurity E Hydrochloride can be compared with other similar compounds such as Venlafaxine Hydrochloride, O-desmethylvenlafaxine, and other related impurities. Venlafaxine Hydrochloride is the parent compound and is used as an antidepressant. O-desmethylvenlafaxine is an active metabolite of Venlafaxine Hydrochloride and shares similar pharmacological properties. The uniqueness of Venlafaxine Impurity E Hydrochloride lies in its specific chemical structure and its role as an impurity that needs to be controlled during the production of Venlafaxine Hydrochloride .
Biological Activity
Venlafaxine Impurity E HCl, also known as 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane hydrochloride, is a compound that arises during the synthesis of venlafaxine, an antidepressant used primarily for major depressive disorder and anxiety disorders. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of venlafaxine formulations.
- Chemical Formula : C17H26ClNO2
- CAS Number : 93413-56-0
- Molecular Weight : 303.85 g/mol
- Solubility : Freely soluble in water, slightly soluble in organic solvents.
Synthesis and Identification
This compound is generated during the manufacturing process of venlafaxine. Its identification is essential for impurity profiling as per regulatory guidelines outlined by the FDA and other drug legislations. The compound is characterized using various analytical techniques, including HPLC and NMR spectroscopy, to ensure purity and compliance with pharmacopoeial standards .
Biological Activity
The biological activity of this compound has not been extensively characterized in clinical studies; however, its structural similarity to venlafaxine suggests potential pharmacological implications:
- Monoamine Reuptake Inhibition : Like venlafaxine, which inhibits the reuptake of serotonin and norepinephrine, it is hypothesized that this impurity may exhibit similar activity, although specific studies are required to confirm this.
- Toxicity and Safety : Preliminary assessments indicate that impurities in pharmaceutical compounds can lead to unexpected toxicological effects. The mutagenic potential of this compound has been evaluated using methodologies such as the Ames test, which assesses bacterial mutagenicity .
Case Study 1: Impurity Profiling in Formulations
In a study examining the formulation of venlafaxine extended-release capsules, this compound was identified as a significant impurity. The study highlighted the importance of rigorous impurity profiling to ensure that levels remain below specified thresholds to mitigate any adverse effects during clinical use .
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic studies involving venlafaxine have shown that food intake does not significantly alter the absorption profile of the drug. However, it remains unclear how impurities like this compound affect pharmacokinetics and whether they might influence overall therapeutic outcomes .
Regulatory Considerations
Regulatory bodies such as the FDA emphasize the need for comprehensive impurity profiles in drug applications. This compound must be monitored closely during manufacturing to comply with established limits and ensure patient safety. The acceptable intake levels are determined based on toxicological assessments conducted during drug development .
Summary Table of Biological Activities
Activity | Description |
---|---|
Monoamine Reuptake Inhibition | Potentially similar to venlafaxine; requires further study |
Toxicity Assessment | Evaluated through Ames test; mutagenicity potential needs monitoring |
Regulatory Compliance | Must adhere to FDA guidelines for impurity limits in formulations |
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-18-12-16(14-6-8-15(19-2)9-7-14)17(20-13-18)10-4-3-5-11-17;/h6-9,16H,3-5,10-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYQRAJIRAJLDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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